An In-depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
An In-depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
This guide provides a comprehensive technical overview of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride, a key intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science. We will delve into its chemical and physical properties, synthesis, reactivity, and core applications, supported by detailed protocols and mechanistic insights.
Core Chemical Properties and Identifiers
3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride is a bifunctional organic compound featuring a biphenyl core structure. This framework is substituted with a sulfonyl chloride group at the 4-position and a chlorine atom at the 3'-position. These functional groups are the primary drivers of its chemical reactivity and utility.
Molecular Structure and Data
The structural arrangement of this molecule dictates its reactivity. The sulfonyl chloride group is a potent electrophile, while the chloro-substituted biphenyl moiety influences its solubility, stability, and potential for further functionalization.
Diagram 1: Chemical Structure of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
A 2D representation of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride.
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| CAS Number | 478647-00-6[1][2] |
| Molecular Formula | C₁₂H₈Cl₂O₂S |
| Molecular Weight | 287.17 g/mol |
| Appearance | White to off-white solid/crystals |
| Melting Point | 102-110 °C[3] |
| Solubility | Soluble in many organic solvents like THF, CH₂Cl₂, and Toluene. Insoluble in water. |
| SMILES | C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)S(=O)(=O)Cl |
| InChI Key | NWYUSJMIHFIMTA-UHFFFAOYSA-N[4] |
Synthesis and Manufacturing
The synthesis of biphenyl sulfonyl chlorides can be achieved through several established methods. A common industrial approach is the chlorosulfonation of the corresponding biphenyl precursor.
General Synthesis Route: Chlorosulfonation
This process involves the direct reaction of 3-chlorobiphenyl with chlorosulfonic acid. The reaction is typically performed at low temperatures to control the exothermic reaction and prevent side product formation.
Diagram 2: General Synthesis Workflow
A simplified workflow for the synthesis via chlorosulfonation.
Detailed Experimental Protocol
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Preparation : In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 3-chlorobiphenyl.
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Reaction : Cool the vessel to 0-5°C. Slowly add chlorosulfonic acid dropwise while maintaining the temperature.
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Maturation : After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until completion (monitored by TLC or HPLC).
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Work-up : Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.
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Isolation and Purification : Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like a hexane/ethyl acetate mixture.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[5][6] This makes it an excellent reagent for introducing the 3'-chloro-[1,1'-biphenyl]-4-sulfonyl moiety into other molecules.
Nucleophilic Substitution at the Sulfur Atom
The most common reaction is nucleophilic attack on the sulfur atom by amines, alcohols, and phenols, leading to the formation of sulfonamides and sulfonate esters, respectively.[5][6][7]
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Reaction with Amines (Sulfonamide Formation) : This is arguably the most significant application, as the sulfonamide group is a key pharmacophore in many drugs.[5][8] The reaction proceeds readily with primary and secondary amines, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[5]
-
Reaction with Alcohols/Phenols (Sulfonate Ester Formation) : The reaction with alcohols or phenols yields sulfonate esters.[5][7] These esters are valuable synthetic intermediates, often used to convert alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions.
Applications in Research and Development
The unique structural features of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride make it a valuable building block in several areas, most notably in drug discovery and materials science. The presence of the chlorine atom can significantly influence the pharmacological properties of a molecule, such as its metabolic stability and binding affinity.[9][10]
Role in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[11] The biphenyl scaffold is a common feature in many pharmaceuticals, and the ability to introduce a sulfonyl group provides a handle for further chemical modification and optimization of drug candidates.
Table 2: Examples of Pharmaceutical Scaffolds Derived from Biphenyl Sulfonyl Chlorides
| Target Class | Example Application | Reference |
| Anticancer Agents | Synthesis of anilinopyrimidinesulfonamides | [12] |
| HDAC Inhibitors | Preparation of hydroxy-sulfonyl-piperidinyl butyramides | [12] |
| Hypoxia Inducible Factor (HIF) Inhibitors | Synthesis of small molecule inhibitors | [12] |
Use in Organic Synthesis and Polymer Chemistry
Beyond pharmaceuticals, it is used as a general sulfonylating agent in organic synthesis.[11] In polymer chemistry, it can act as a coupling agent, enhancing the properties of polymers for applications in coatings and adhesives.[11]
Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR will show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings.
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¹³C NMR will display signals for the twelve aromatic carbons, with the carbon attached to the sulfonyl group being significantly downfield.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretching), typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[13]
-
Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the two chlorine atoms.[13]
Safety and Handling
3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride is a reactive and corrosive chemical that should be handled with appropriate safety precautions.
-
Hazards : It is corrosive and can cause severe skin burns and eye damage. It reacts with water, including moisture in the air, to release hydrochloric acid.
-
Personal Protective Equipment (PPE) : Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Storage : Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.
Conclusion
3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride is a versatile and highly reactive chemical intermediate. Its utility in synthesizing sulfonamides and sulfonate esters makes it an invaluable tool for researchers and professionals in drug development and organic synthesis. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective application in the laboratory and beyond.
References
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Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18825-18829. Available from: [Link]
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ResearchGate. Broad utilities of sulfonyl chloride in organic chemistry. Available from: [Link]
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Supporting Information. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
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Taylor & Francis Online. Sulfonyl chloride – Knowledge and References. Available from: [Link]
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ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]
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J-STAGE. Novel One-Step Synthesis of Sulfonyl Chlorides from Sulfides with Iodosobenzene and Hydrogen. Available from: [Link]
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Anderson, K. W., et al. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids. Advanced Synthesis & Catalysis, 347(11-13), 1723-1728. Available from: [Link]
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ResearchGate. ADDP facilitate C-S bond formation from sulfonyl chloride with alcohols. Available from: [Link]
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Supporting Information. Characterization data for biphenyl compounds. Available from: [Link]
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ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. Available from: [Link]
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Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]
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G. V. S. R. Sharma, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 325-369. Available from: [Link]
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Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18825-18829. Available from: [Link]
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G. V. S. R. Sharma, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 325-369. Available from: [Link]
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PubChem. (1,1'-Biphenyl)-4-sulphonyl chloride. Available from: [Link]
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CAS Common Chemistry. [1,1′-Biphenyl]-4-sulfonyl chloride. Available from: [Link]
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ResearchGate. Confirmation of introduction of sulfonyl groups. (a) NMR spectra of... Available from: [Link]
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Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]
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